1-Methyl-2-benzimidazolinone

描述

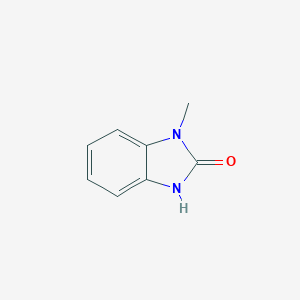

1-Methyl-2-benzimidazolinone is a heterocyclic organic compound with the molecular formula C₈H₈N₂O. It is a derivative of benzimidazole, characterized by a fused benzene and imidazole ring structure with a methyl group attached to the nitrogen atom at position 1. This compound is known for its white to slightly beige crystalline powder form and has a melting point of 192-196°C .

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-2-benzimidazolinone can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with formic acid or its derivatives. Another method includes the reaction of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . These reactions typically require mild conditions and can be performed at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the raw materials are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity .

化学反应分析

Types of Reactions: 1-Methyl-2-benzimidazolinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: It can be reduced to form 1-methyl-2-benzimidazoline.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzimidazole derivatives.

Reduction: 1-Methyl-2-benzimidazoline.

Substitution: Various substituted benzimidazoles depending on the nucleophile used.

科学研究应用

Pharmaceutical Synthesis

1-MBI serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown potential as inhibitors of the enhancer of zeste homolog 2 (EZH2), an enzyme associated with cancer progression. This suggests that 1-MBI could have therapeutic implications in oncology .

Table 1: Biological Activities of 1-MBI Derivatives

| Compound Derivative | Biological Activity | Reference |

|---|---|---|

| EZH2 Inhibitors | Cancer therapy potential | |

| Antimicrobial Agents | Inhibition against bacteria | |

| Anti-inflammatory | Reduction of edema |

Antimicrobial Activity

Research indicates that 1-MBI and its derivatives possess notable antimicrobial properties. For example, certain synthesized derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin .

Case Study: Antimicrobial Efficacy

- A series of 1-MBI derivatives were tested against Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentration (MIC) values comparable to or better than existing treatments .

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory effects of 1-MBI derivatives. Compounds synthesized from 1-MBI exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity of 1-MBI Derivatives

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Reference |

|---|---|---|---|

| Compound A | 0.1664 nM | 0.0370 nM | |

| Compound B | 0.2272 nM | 0.0469 nM |

Coordination Chemistry

The ability of 1-MBI to act as a ligand has been utilized in coordination chemistry, where it forms complexes with various metal ions. These complexes can exhibit unique properties that are useful in catalysis and material science .

Neurological Applications

Benzimidazole derivatives, including those derived from 1-MBI, have been investigated for their potential use in treating neurological disorders such as epilepsy and anxiety due to their interaction with GABA-A receptors .

作用机制

1-Methyl-2-benzimidazolinone can be compared with other benzimidazole derivatives such as:

- 2-Methylbenzimidazole

- 5,6-Dimethylbenzimidazole

- Benzimidazole itself

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 1 enhances its stability and reactivity compared to other benzimidazole derivatives .

相似化合物的比较

- 2-Methylbenzimidazole: Similar structure but with a methyl group at position 2.

- 5,6-Dimethylbenzimidazole: Contains two methyl groups at positions 5 and 6.

- Benzimidazole: The parent compound without any methyl substitution .

生物活性

1-Methyl-2-benzimidazolinone (MBI) is a compound that belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of MBI, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of MBI features a methyl group at the 1-position and a benzimidazole ring, which is recognized for its ability to interact with various biological targets. The presence of the benzimidazole moiety allows for multiple interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with biomolecules, enhancing its bioactivity.

Anticancer Activity

Numerous studies have reported the anticancer properties of benzimidazole derivatives, including MBI. Research indicates that MBI can inhibit cell proliferation in various cancer cell lines through mechanisms such as topoisomerase inhibition and apoptosis induction. For instance:

- Topoisomerase Inhibition : MBI has been shown to act as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death in cancer cells .

- Apoptosis Induction : MBI promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. This effect has been observed in studies involving leukemia and solid tumor cell lines .

Antimicrobial Activity

MBI exhibits antimicrobial properties against a range of pathogens. Its effectiveness has been demonstrated through various assays:

- Antibacterial Activity : MBI shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : Similar to its antibacterial effects, MBI has also demonstrated antifungal activity, making it a candidate for further exploration in treating fungal infections .

Antioxidant Activity

The antioxidant potential of MBI has been evaluated through various assays, indicating that it can scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage, which is linked to various diseases including cancer .

The mechanisms underlying the biological activities of MBI are multifaceted:

- Enzyme Inhibition : As noted, MBI inhibits key enzymes involved in DNA replication (topoisomerases), which is pivotal in cancer treatment strategies.

- Cell Cycle Arrest : Studies suggest that MBI can induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS levels within cells, leading to oxidative stress that triggers apoptotic pathways .

Case Studies

-

Study on Anticancer Effects :

A recent study evaluated the efficacy of MBI against various cancer cell lines including K562 (leukemia) and HepG2 (hepatocellular carcinoma). The results indicated IC50 values in the low micromolar range, showcasing potent cytotoxicity . -

Antimicrobial Evaluation :

In another study focusing on antimicrobial properties, MBI was tested against several bacterial strains. The compound exhibited zones of inhibition comparable to conventional antibiotics like ciprofloxacin, highlighting its potential as an alternative antimicrobial agent .

Research Findings Summary Table

属性

IUPAC Name |

3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343559 | |

| Record name | 1-Methyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-01-0 | |

| Record name | 1-Methyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reactivity of 1-methylbenzimidazole 3-oxide compare to its six-membered counterparts, and what interesting reaction product is formed with methyl cyanoacetate?

A1: Research indicates that 1-methylbenzimidazole 3-oxide (I), a five-membered heteroaromatic N-oxide, exhibits reactivity similar to six-membered N-oxides. [] For instance, it undergoes deoxygenation with phosphorus trichloride and reacts predictably with acetic anhydride and various anionide reagents. Interestingly, 1-methylbenzimidazole 3-oxide reacts with methyl cyanoacetate to yield methyl α-cyano-1-methyl-2-benzimidazoleacetate. [] This highlights its potential as a building block in organic synthesis.

Q2: Can you elaborate on the reaction of 1-methylbenzimidazole 3-oxide with methyl iodide and its implications?

A2: Both 1-methylbenzimidazole 3-oxide (I) and 1-methoxybenzimidazole react with methyl iodide to produce 1-methyl-3-methoxybenzimidazolium iodide. [] This observation suggests a possible rearrangement of 1-methylbenzimidazole 3-oxide in solution to 1-methyl-2-benzimidazolinone before reacting with methyl iodide. This finding sheds light on the dynamic nature of this compound in solution and its potential to undergo transformations.

Q3: What is the significance of the formation of 6-acetoxy-2-diacetylamino-1-methylbenzimidazole from 2-azido-1-methylbenzimidazole?

A3: The reaction of 2-azido-1-methylbenzimidazole (I) with acetic anhydride yields two products: 3-acetyl-1-methyl-2-benzimidazolinone (VI) and 6-acetoxy-2-diacetylamino-1-methylbenzimidazole (VII). [] The formation of compound VII, in particular, suggests a complex reaction mechanism involving multiple acetylation steps and potential rearrangements. This finding underscores the intriguing reactivity of benzimidazole derivatives and their potential to undergo unexpected transformations.

Q4: How is this compound incorporated into the structure of potential EZH2 inhibitors?

A4: Research focuses on developing novel pyridone-benzamide derivatives containing a this compound moiety as potent EZH2 inhibitors for treating B-cell lymphomas. [] While specific details about the structure-activity relationships are not provided in the abstract, this highlights the growing interest in incorporating this compound into drug-like molecules, particularly those targeting epigenetic regulators like EZH2.

Q5: Can this compound be used in the synthesis of compounds with biological activity?

A5: Yes, this compound serves as a starting material for synthesizing CM699, a dual sigma receptor antagonist and dopamine uptake inhibitor. [] This compound, synthesized via a reaction with 1,4-dibromobutane followed by coupling with 3H-spiro[isobenzofuran-1,4'-piperidine], demonstrates preclinical efficacy in reducing cocaine self-administration in rats. [] This example highlights the utility of this compound as a building block for developing pharmacologically active compounds, particularly those targeting the central nervous system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。